molecular formula C11H16O3 B3048744 Ethyl 2-oxooctahydropentalene-3a-carboxylate CAS No. 180573-21-1

Ethyl 2-oxooctahydropentalene-3a-carboxylate

Cat. No.: B3048744
CAS No.: 180573-21-1
M. Wt: 196.24 g/mol
InChI Key: HMRSZXZQFBSDSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxooctahydropentalene-3a-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an ester, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems .

Mechanism of Action

Biological Activity

Ethyl 2-oxooctahydropentalene-3a-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of octahydropentalene, characterized by the presence of a carbonyl group and an ethyl ester functional group. The molecular formula is C9H14O3C_9H_{14}O_3, and it has been synthesized through various methods, including cyclization reactions involving appropriate precursors.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its cytotoxic effects against cancer cell lines. The following sections detail specific studies that highlight its mechanisms of action and efficacy.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL-60) cells.

  • HepG2 Cell Line :
    • A study reported that compounds derived from this compound exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .
    • Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells .
  • HL-60 Cell Line :
    • This compound induced apoptosis in HL-60 cells through a mechanism involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
    • The compound significantly increased intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This shift alters mitochondrial membrane potential, leading to cell death .
  • Calcium and ROS Modulation : Increased intracellular calcium levels and ROS production have been shown to play pivotal roles in triggering apoptotic pathways, suggesting that this compound may act as a pro-apoptotic agent through these mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

StudyCell LineIC50 (μM)Mechanism
Study 1HepG21.38 - 3.21Apoptosis via p53/Bax pathway
Study 2HL-6023.5Caspase activation and ROS generation

Properties

IUPAC Name

ethyl 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSZXZQFBSDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450435
Record name Ethyl 2-oxooctahydropentalene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180573-21-1
Record name Ethyl 2-oxooctahydropentalene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate (2.5 g, 12.8 mmol) in ethanol (25 mL) was purged with nitrogen for about 10 minutes with stirring. Palladium on carbon (0.043 g, 20 mol %) was added and the reaction vessel was purged with nitrogen for about 10 minutes. The flow of nitrogen was stopped and the flask was flushed with hydrogen. The reaction mixture was stirred overnight under an atmosphere of hydrogen. The flask was flushed with nitrogen for about 20 minutes. The reaction mixture was passed through a pad of Celite® and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 25% ethyl acetate/heptane) to afford ethyl 2-oxooctahydropentalene-3a-carboxylate (2.04 g, 10.4 mmol, 81%).
Name
Methyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.043 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 2
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 3
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 4
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 5
Ethyl 2-oxooctahydropentalene-3a-carboxylate
Reactant of Route 6
Ethyl 2-oxooctahydropentalene-3a-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.